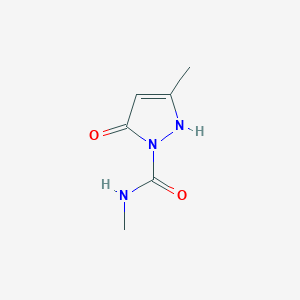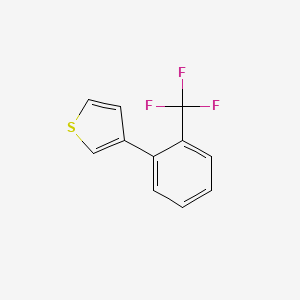
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is a chemical compound with the molecular formula C13H6Cl2F3NOS. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and a dichloropyridine moiety linked through a carbothioate group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate typically involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2,5-dichloropyridine-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using industrial-scale chromatography or recrystallization techniques .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioate group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 2,5-Dichloropyridine-3-thiol
- 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-sulfonate
Uniqueness
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is unique due to its combination of a trifluoromethyl group and a dichloropyridine moiety linked through a carbothioate group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications .
属性
分子式 |
C13H6Cl2F3NOS |
|---|---|
分子量 |
352.2 g/mol |
IUPAC 名称 |
O-[3-(trifluoromethyl)phenyl] 2,5-dichloropyridine-3-carbothioate |
InChI |
InChI=1S/C13H6Cl2F3NOS/c14-8-5-10(11(15)19-6-8)12(21)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H |
InChI 键 |
ZFSVRHHAVDPUOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(=S)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)



![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)


